molecular formula C21H25ClN2O4 B2916645 2-(4-chlorophenoxy)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-methylpropanamide CAS No. 1396761-00-4

2-(4-chlorophenoxy)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-methylpropanamide

Cat. No.: B2916645
CAS No.: 1396761-00-4
M. Wt: 404.89
InChI Key: GCXSSJFIXBONNZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-methylpropanamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a piperidine core, a common structural motif in bioactive molecules, and integrates a 4-chlorophenoxy group, which is frequently associated with metabolic activity . Its molecular structure suggests potential as a candidate for investigating novel therapeutic pathways. Research into structurally similar piperidine-based compounds has shown promise in targeting the AMP-activated protein kinase (AMPK) pathway . AMPK is a central regulator of cellular energy and a key therapeutic target for a range of conditions, including metabolic disorders (like type 2 diabetes and obesity), liver diseases, and certain cancers . Consequently, this compound may hold value for in vitro and in vivo studies aimed at understanding metabolic regulation, insulin resistance, and energy homeostasis. Furthermore, piperidine derivatives have demonstrated potent and selective activity against various neurological targets, such as the 5-hydroxytryptamine (5-HT2A) receptor, indicating potential applications in neuroscience research . Researchers can utilize this compound to probe its specific mechanism of action, receptor affinity, and overall biological profile. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4/c1-21(2,28-18-5-3-17(22)4-6-18)20(26)23-13-15-7-10-24(11-8-15)19(25)16-9-12-27-14-16/h3-6,9,12,14-15H,7-8,10-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXSSJFIXBONNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCN(CC1)C(=O)C2=COC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-methylpropanamide is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and comparisons with related compounds.

Structural Characteristics

The compound is characterized by the following structural features:

  • Chlorophenyl Group : Enhances lipophilicity and potential receptor interactions.
  • Furan Ring : Contributes unique electronic properties, possibly enhancing biological activity.
  • Piperidine Moiety : Known for improving binding affinity to various biological targets.

Molecular Formula

The molecular formula for this compound is C19H21ClN2O3C_{19}H_{21}ClN_{2}O_{3} .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activities through:

  • Competitive Inhibition : Where it competes with substrates for binding sites.
  • Allosteric Modulation : Altering enzyme activity by binding to sites other than the active site.

These interactions can affect pathways related to microbial resistance or cancer cell proliferation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate significant efficacy in inhibiting bacterial growth, as summarized in the table below:

PathogenMIC (μg/mL)MBC (μg/mL)Synergistic Effect
Staphylococcus aureus0.22 - 0.250.5Yes
Escherichia coli0.5 - 1.01.5Yes
Candida albicans0.51.0No

The minimum inhibitory concentration (MIC) values indicate that the compound is highly effective against Staphylococcus aureus and Escherichia coli, with synergistic effects observed when combined with standard antibiotics like Ciprofloxacin and Ketoconazole .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through:

  • Activation of Caspases : Leading to programmed cell death.
  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.

Case Study Example

A study conducted on a breast cancer cell line demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its uniqueness:

Compound NameKey Differences
2-(2-chlorophenyl)-N-(piperidin-4-ylmethyl)acetamideLacks furan ring, potentially altering reactivity
2-(2-bromophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamideSubstitution of chlorine with bromine affects properties
2-(2-chlorophenyl)-N-((1-(thiophen-3-carbonyl)piperidin-4-yl)methyl)acetamideReplacement of furan ring with thiophene changes interactions

The presence of the furan ring and specific functional group arrangement in This compound makes it unique compared to these similar compounds .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activity Evidence Source
Target: 2-(4-chlorophenoxy)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-methylpropanamide Not explicitly provided (Inferred: ~C22H25ClN2O4) ~440.9 Piperidin-4-ylmethyl with furan-3-carbonyl, 4-chlorophenoxy, methylpropanamide Likely ATF4 inhibitor
2-(4-chlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylpropanamide C20H22ClNO3 359.8 Indenyl-hydroxy group instead of piperidine-furanoyl Unknown
2-(4-chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)pyrrolidine-3-yl)methyl)acetamide C22H24Cl2N2O3 459.3 Pyrrolidine with dual 4-chlorophenoxyethyl chains ATF4 inhibitor
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide C20H24ClN3O3 389.9 Piperazine with 2-furoyl, dimethylpropanamide Unknown (structural analogue)
N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide C24H30ClN2O 403.9 Phenylethyl-piperidine, 4-chlorophenyl, methylpropanamide Opioid (para-chloroisobutyryl fentanyl)

Key Structural and Functional Differences

Piperidine/Pyrrolidine Modifications
  • The target compound’s piperidin-4-ylmethyl-furanoyl group distinguishes it from ’s pyrrolidine-based ATF4 inhibitor, which features a pyrrolidine-3-ylmethyl substituent with dual 4-chlorophenoxyethyl chains. Pyrrolidine’s smaller ring size (5-membered vs.
  • In contrast, para-chloroisobutyryl fentanyl () retains a piperidin-4-yl group but substitutes the furanoyl with a phenylethyl moiety, conferring opioid receptor affinity .
Furanoyl vs. Other Acyl Groups
  • The furan-3-carbonyl group in the target compound differs from the 2-furoyl substituent in ’s piperazine analogue. The position of the carbonyl on the furan ring (3 vs.
Chlorophenoxy Substitution Patterns
  • Compounds in and share the 4-chlorophenoxy group but differ in linker chemistry. For example, ’s indenyl-hydroxy substituent introduces a fused bicyclic system, likely increasing lipophilicity compared to the target compound’s piperidine-furanoyl chain .

Pharmacological Implications

  • ATF4 Inhibition : The target compound’s structural similarity to ’s ATF4 inhibitors suggests shared mechanisms, such as disrupting ATF4-driven transcription in cancer cells. However, the furan-3-carbonyl group may improve metabolic stability over pyrrolidine-based analogues, which are prone to oxidative degradation .
  • Off-Target Risks : The piperidine scaffold’s presence in opioids () highlights the importance of substituent optimization to avoid unintended receptor cross-reactivity .

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